2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multicomponent reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds or other substituted derivatives.
Scientific Research Applications
2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or pain pathways, leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
(3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-acetic acid: Similar structure but lacks the acetamide group.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Similar structure but differs in the position of the methoxyphenyl group.
Uniqueness
2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H29NO5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H29NO5/c1-15-10-21-24(25-23(15)20(14-32-25)27(3,4)5)16(2)19(26(30)33-21)12-22(29)28-13-17-8-7-9-18(11-17)31-6/h7-11,14H,12-13H2,1-6H3,(H,28,29) |
InChI Key |
AZKUHBLOCYJRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)OC)C)C4=C1C(=CO4)C(C)(C)C |
Origin of Product |
United States |
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